molecular formula C15H14O2 B1317186 3-(Benzyloxy)-2-methylbenzaldehyde CAS No. 918524-14-8

3-(Benzyloxy)-2-methylbenzaldehyde

Cat. No.: B1317186
CAS No.: 918524-14-8
M. Wt: 226.27 g/mol
InChI Key: CZJBHJJWANLNGM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methylbenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzaldehyde and benzyl alcohol.

    Reaction: The reaction involves the formation of an ether bond between the benzyl alcohol and the 2-methylbenzaldehyde. This can be achieved through a Williamson ether synthesis, where the benzyl alcohol is deprotonated to form a benzyl alkoxide, which then reacts with the 2-methylbenzaldehyde.

    Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

    Oxidation: 3-(Benzyloxy)-2-methylbenzoic acid.

    Reduction: 3-(Benzyloxy)-2-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-methylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methylbenzaldehyde depends on the specific reactions it undergoes. For example:

    Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

    Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.

    Substitution: The benzyloxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)benzaldehyde: Similar structure but lacks the methyl group at the 2-position.

    2-Methylbenzaldehyde: Lacks the benzyloxy group at the 3-position.

    Benzaldehyde: Lacks both the benzyloxy and methyl groups.

Uniqueness

3-(Benzyloxy)-2-methylbenzaldehyde is unique due to the presence of both the benzyloxy and methyl groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

2-methyl-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJBHJJWANLNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30580249
Record name 3-(Benzyloxy)-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918524-14-8
Record name 2-Methyl-3-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918524-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (3-benzyloxy-2-methyl-phenyl)-methanol (622, 627 mg, 2.75 mmol) in tetrahydrofuran (60 mL) was added Dess-Martin periodinane (2.9 g, 6.87 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 50 minutes. The reaction mixture was quenched with a solution of saturated sodium thiosulfate, extracted with ethyl acetate, washed with sodium bicarbonate, brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as a white solid (623, 0.55 g, 84%).
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of (3-(benzyloxy)-2-methylphenyl)methanol (228 mg) in DMSO (5.0 mL) was added 2-iodoxybenzoic acid (280 mg), and the mixture was stirred at room temperature for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (200 mg) as a yellow oil. This compound was used for the next step without further purification.
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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